![molecular formula C19H22N4O2 B5199761 3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile
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Overview
Description
3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group, a piperidine-1-carbonyl group, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and piperidine-1-carbonyl groups. The final step involves the addition of the propanenitrile group.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Addition of Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be added through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Incorporation of Propanenitrile Group: The final step involves the addition of the propanenitrile group through a nucleophilic substitution reaction using a nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]butanenitrile
- 3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]pentanenitrile
- 3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]hexanenitrile
Uniqueness
3-[3-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for bioactivity, while the piperidine-1-carbonyl group provides a site for further chemical modification. The propanenitrile group adds to its versatility in various chemical reactions.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-16-8-6-15(7-9-16)18-17(14-23(21-18)13-5-10-20)19(24)22-11-3-2-4-12-22/h6-9,14H,2-5,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMSWNVLRMXQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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